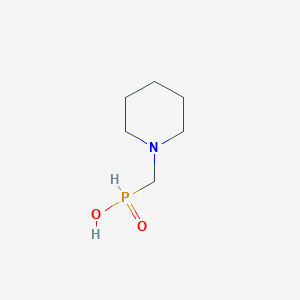

piperidin-1-ylmethylphosphinic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound with the identifier “piperidin-1-ylmethylphosphinic acid” is known as lanthanum pentanickel. It is a hexagonal intermetallic compound composed of the rare earth element lanthanum and the transition metal nickel. This compound is notable for its calcium pentacopper (CaCu5) crystal structure and its ability to store hydrogen .

准备方法

Synthetic Routes and Reaction Conditions

Lanthanum pentanickel can be synthesized through a high-temperature solid-state reaction. The process involves mixing stoichiometric amounts of lanthanum and nickel powders, followed by heating the mixture in an inert atmosphere, such as argon, at temperatures around 1000°C. The reaction is typically carried out in a sealed quartz tube to prevent oxidation .

Industrial Production Methods

In industrial settings, lanthanum pentanickel is produced using similar high-temperature methods but on a larger scale. The raw materials are often melted together in an induction furnace, followed by controlled cooling to form the desired intermetallic compound. The resulting material is then ground into a fine powder for various applications .

化学反应分析

Types of Reactions

Lanthanum pentanickel primarily undergoes hydrogenation and dehydrogenation reactions. It can absorb hydrogen to form the hydride LaNi5Hx (x≈6) under slightly elevated pressures and low temperatures. Conversely, it releases hydrogen when the pressure decreases or the temperature increases .

Common Reagents and Conditions

Hydrogenation: Requires hydrogen gas and is typically carried out at pressures around 2 bar and temperatures below 100°C.

Dehydrogenation: Involves heating the hydride to release hydrogen, often requiring temperatures above 100°C.

Major Products Formed

Hydrogenation: Forms LaNi5Hx.

Dehydrogenation: Releases hydrogen gas and reforms LaNi5.

科学研究应用

Lanthanum pentanickel has several scientific research applications:

Hydrogen Storage: Due to its high hydrogen storage capacity, it is used in hydrogen storage systems for fuel cells and hydrogen-powered vehicles.

Catalysis: It serves as a catalyst in hydrogenation reactions, particularly in the hydrogenation of propylene.

Separation and Purification: Used in the separation and purification of hydrogen from gas mixtures.

Energy Storage: Employed in metal hydride batteries as a hydrogen storage material.

作用机制

The mechanism by which lanthanum pentanickel exerts its effects is primarily through its ability to absorb and release hydrogen. The compound’s crystal structure allows for the reversible insertion of hydrogen atoms into its lattice. This process involves the formation of metal-hydrogen bonds, which can be broken and reformed under varying pressure and temperature conditions .

相似化合物的比较

Similar Compounds

Calcium pentacopper (CaCu5): Shares a similar crystal structure but does not have the same hydrogen storage capacity.

Magnesium nickel (Mg2Ni): Another hydrogen storage alloy but with different storage capacities and reaction conditions.

Uniqueness

Lanthanum pentanickel is unique due to its high hydrogen storage density and the stability of its hydride form. It can store hydrogen at densities comparable to liquid hydrogen but at much lower pressures, making it safer and more efficient for practical applications .

属性

IUPAC Name |

piperidin-1-ylmethylphosphinic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14NO2P/c8-10(9)6-7-4-2-1-3-5-7/h10H,1-6H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKVCDNNEPSABNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CP(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)CP(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14NO2P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-3H-pyrimido[4,5-b]indole](/img/structure/B7988122.png)

![TRANS (+/-) 1-[(TERT-BUTYL)OXYCARBONYL]-4-(2-CHLOROPHENYL)PYRROLIDINE-3-CARBOXYLIC ACID](/img/structure/B7988134.png)

![methyl (3S)-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B7988145.png)

![Ethyl 2-(6-bromoh-imidazo[1,2-A]pyridin-2-YL)acetate](/img/structure/B7988178.png)

![(R)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]butanethioamide](/img/structure/B7988185.png)

![(E)-5-[(2-Dimethylamino-ethyl)-methyl-amino]-1-phenyl-pent-1-en-3-one](/img/structure/B7988198.png)